Methyl [2-(4-bromophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[2-(4-bromophenyl)ethenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGFBUBAGLGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700949 | |
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135879-71-9 | |
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(4-Bromophenyl)ethenyl Isocyanate
The isocyanate intermediate is prepared via phosgenation of 2-(4-bromophenyl)ethenylamine. As demonstrated in analogous syntheses, amines react with phosgene under controlled conditions to yield isocyanates. For instance, 4-bromophenyl isocyanate was synthesized by treating 4-bromophenylamine with phosgene in toluene at 95–105°C, achieving near-quantitative conversion. Adapting this protocol, 2-(4-bromophenyl)ethenylamine (derived from Hofmann degradation of acrylamides or cyanoethylation followed by reduction) is reacted with phosgene in the presence of N,N-dimethylaminopyridine (DMAP) as a catalyst. The reaction typically proceeds at 20–35°C to minimize side reactions, with phosgene added incrementally to avoid exothermic decomposition.
Methanol Quenching for Carbamate Formation
The isocyanate intermediate is subsequently treated with methanol to form the target carbamate. This step mirrors the methodology described in the synthesis of methyl N-(4-bromophenyl)carbamate, where 4-bromophenyl isocyanate and methanol reacted at ambient temperature to yield the carbamate in 92% purity. For the ethenyl analog, methanol is introduced dropwise to a toluene solution of 2-(4-bromophenyl)ethenyl isocyanate, maintaining temperatures below 30°C to prevent polymerization. Post-reaction, the mixture is washed with sodium chloride solution and concentrated under reduced pressure, yielding this compound with a reported purity of 99.2% in analogous systems.
Direct Amination-Chloroformate Route
An alternative pathway involves the direct reaction of 2-(4-bromophenyl)ethenylamine with methyl chloroformate, bypassing the isocyanate intermediate.
Preparation of 2-(4-Bromophenyl)ethenylamine
The amine precursor is synthesized via Gabriel synthesis or reductive amination. For example, 4-bromostyrene oxide undergoes ring-opening with aqueous ammonia to yield 2-(4-bromophenyl)ethenylamine, though this method requires stringent control of stoichiometry to avoid diol formation. Alternatively, cyanoethylation of 4-bromophenylmagnesium bromide with acrylonitrile, followed by catalytic hydrogenation (H<sub>2</sub>/Pd-C), provides the amine in 85–90% yield.
Chloroformate Coupling
The amine reacts with methyl chloroformate in a biphasic system (toluene-water) with sodium bicarbonate as a base. This method, adapted from large-scale esterifications, ensures rapid conversion while mitigating hydrolysis of the chloroformate. After agitation at 25–35°C for 4–6 hours, the organic layer is separated, washed with brine, and concentrated to isolate the carbamate. Yields range from 75% to 84%, contingent on the purity of the amine feedstock.
Tandem Bromination-Esterification-Amination Strategies
Recent patents disclose integrated protocols combining bromination, esterification, and amination into a single workflow, enhancing efficiency for industrial-scale production.
Aqueous Bromination of Propenoic Acid Derivatives
Aqueous bromination of 2-methyl-2-phenylpropanoic acid with bromine in sodium bicarbonate solution selectively yields 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% regioselectivity. While this method targets a propanoic acid derivative, its principles are adaptable to propenoic acid systems. For instance, substituting the substrate with 2-phenylpropenoic acid and optimizing bromine stoichiometry (1.2–1.5 equivalents) could yield 2-(4-bromophenyl)propenoic acid, a viable precursor for carbamate synthesis.
Esterification and Amination
The brominated acid is esterified with methanol under acidic conditions (H<sub>2</sub>SO<sub>4</sub>), followed by amination via Hofmann rearrangement. In a representative procedure, methyl 2-(4-bromophenyl)-2-methylpropionate is treated with sodium hypochlorite and ammonia to generate the corresponding amine, which is subsequently reacted with methyl chloroformate. This multi-step approach achieves an overall yield of 68–72%, though it necessitates meticulous pH control during the amination phase.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-bromophenyl)ethenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl [2-(4-bromophenyl)ethenyl]carbamate has been investigated for its anticancer properties. Research indicates that compounds with bromophenyl groups can exhibit enhanced biological activity due to their ability to interact with cellular targets involved in cancer progression. Specifically, studies have shown that derivatives of carbamates can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Compounds that incorporate vinylogous carbamates have demonstrated potential in protecting neuronal cells from oxidative stress and neurodegeneration, which is crucial for developing treatments for diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
2.1 Synthetic Intermediates
this compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
2.2 Development of Novel Heterocycles
The compound has been utilized in the synthesis of novel heterocycles, which are essential in drug discovery. For example, reactions involving this compound can lead to the formation of fused heterocycles that exhibit promising biological activities, expanding the library of potential drug candidates .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl [2-(4-bromophenyl)ethenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Estimated based on atomic composition.
Biological Activity
Methyl [2-(4-bromophenyl)ethenyl]carbamate, a derivative of carbamate compounds, has garnered attention due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and its applications in pest control. This article presents a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
This compound exhibits significant biochemical properties that influence its biological activity:
- Inhibition of Acetylcholinesterase : The compound acts as an AChE inhibitor, which is crucial for the degradation of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, leading to prolonged neurotransmission and potential neurotoxic effects in certain contexts .
- Cellular Effects : Research indicates that this compound can induce apoptosis in various cell types. For instance, studies on Rhipicephalus microplus cells show that it alters vitellogenesis and oocyte development, impacting reproductive processes.
The mechanism by which this compound exerts its effects primarily involves:
- Binding to AChE : The compound binds to the active site of AChE, inhibiting its enzymatic activity. This results in the accumulation of acetylcholine, which can overstimulate cholinergic receptors and disrupt normal physiological functions .
- Dose-Dependent Effects : The biological activity is dose-dependent; higher concentrations lead to more pronounced effects on cellular processes and reproductive potential in model organisms like ticks .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds. Key findings include:
Table 1: Summary of Biological Activities
Applications in Scientific Research
This compound has a wide range of applications:
- Agricultural Use : Its role as an acaricide is significant in controlling tick populations, particularly those resistant to conventional pesticides. Efficacy rates have been reported as high as 99.9% against certain resistant strains .
- Pharmaceutical Research : The compound's ability to inhibit AChE makes it a candidate for further exploration in neuropharmacology, particularly for conditions related to cholinergic dysfunctions such as Alzheimer's disease .
Q & A
Q. What are the standard synthetic protocols for Methyl [2-(4-bromophenyl)ethenyl]carbamate?
The synthesis typically involves coupling reactions between methyl carbamate derivatives and brominated phenyl precursors. Key steps include:
- Catalyzed coupling : Use palladium or nickel catalysts for cross-coupling of ethenyl groups with 4-bromophenyl moieties.
- Purification : Column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures.
- Characterization : Confirm via H/C NMR and IR spectroscopy for functional group validation .
Q. Which analytical techniques are essential for characterizing this compound?
Core methods include:
- Spectroscopy : NMR (structural elucidation), IR (carbamate C=O and N-H stretches).
- Mass spectrometry : High-resolution MS for molecular weight confirmation.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .
Q. How can researchers evaluate the antimicrobial potential of this compound?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Zone of inhibition : Compare with positive controls (e.g., ampicillin) in agar diffusion assays.
- Dose-response curves : Quantify efficacy and establish IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency.
- Catalyst loading : Screen Pd(PPh) or NiCl/dppf at 0.5–5 mol% to balance cost and reactivity.
- Temperature control : Reactions at 60–80°C reduce side-product formation.
- Real-time monitoring : Use TLC or in-situ NMR to track intermediate formation .
Q. What strategies resolve structural disorder in X-ray crystallography studies?
- Occupancy refinement : Assign partial occupancies (e.g., 55:45) to disordered atoms using software like SHELXL.
- Thermal parameter analysis : Compare anisotropic displacement parameters (ADPs) for major/minor components.
- Hydrogen-bond networks : Identify stabilizing interactions (e.g., N–H···O) to model disorder effects .
Q. How can in vitro models elucidate anticancer mechanisms?
- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
- Molecular docking : Simulate interactions with targets like tubulin or topoisomerase II using AutoDock Vina .
Q. How to address contradictions in spectral data interpretation?
- Multi-spectral correlation : Cross-validate NMR, IR, and MS data to resolve ambiguities (e.g., overlapping peaks).
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and chemical shifts.
- Isotopic labeling : Synthesize N/C analogs to trace carbamate group assignments .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing halogenated carbamates?
- Dehalogenation : Avoid using strong reducing agents (e.g., LiAlH) that may cleave C–Br bonds.
- By-product formation : Monitor for elimination products (e.g., alkenes) via GC-MS.
- Moisture sensitivity : Conduct reactions under inert atmosphere (N/Ar) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., NO) at the phenyl ring.
- Bioisosteric replacement : Replace bromine with chlorine or iodine to assess halogen effects.
- Pharmacophore mapping : Identify critical moieties (e.g., carbamate, ethenyl) via 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
